1-[2,2-Bis(methylthio)vinyl]pyridinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12NS2+ |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[2,2-bis(methylsulfanyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C9H12NS2/c1-11-9(12-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/q+1 |
InChI Key |
CTIPHILMYHRASM-UHFFFAOYSA-N |
SMILES |
CSC(=C[N+]1=CC=CC=C1)SC |
Canonical SMILES |
CSC(=C[N+]1=CC=CC=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,2 Bis Methylthio Vinyl Pyridinium and Analogous Systems
Alkylation Strategies for Pyridinium (B92312) Ylides
A prominent route to the target compound and its analogs involves the S-alkylation of dithiocarboxylates derived from pyridinium ylides. This multi-step process leverages the reactivity of the ylide intermediate.
Synthesis via Pyridinium Ylides and Carbon Disulfide Followed by Methyl Iodide Alkylation
A classical and effective method for the synthesis of 1-[2,2-bis(methylthio)vinyl]pyridinium salts proceeds through the reaction of a pyridinium ylide with carbon disulfide, followed by a double S-alkylation with methyl iodide. The initial step involves the formation of a pyridinium ylide, typically generated in situ from an N-substituted pyridinium salt using a suitable base.
The reaction sequence can be initiated from a pyridinium salt bearing an activated methylene (B1212753) group at the 1-position, such as 1-(cyanomethyl)pyridinium (B371053) chloride. Treatment of this salt with a base generates the corresponding pyridinium ylide. This highly reactive intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This addition reaction forms a pyridinium-1-dithiocarboxylate zwitterion. Subsequent treatment of this intermediate with an excess of an alkylating agent, such as methyl iodide, leads to the sequential S-alkylation of the dithiocarboxylate moiety. The first alkylation yields a methyl dithiocarboxylate intermediate, which is then further alkylated to afford the final this compound iodide.
This synthetic strategy has been explored for various pyridinium ylides and has proven to be a versatile method for accessing a range of ketene (B1206846) dithioacetal-substituted pyridinium salts. The reaction conditions, such as the choice of base and solvent, can influence the efficiency of the reaction.
A closely related synthesis has been reported for the analogous quinolinium system, specifically the preparation of 2-[bis(methylthio)vinyl]-1-methylquinolinium iodides. In this case, the starting material is a 1-methylquinolinium-2-dithioacetic acid zwitterion, which upon reaction with excess methyl iodide in dimethylformamide, yields the desired product. crossref.org This demonstrates the broader applicability of this synthetic approach to related heterocyclic systems.
| Reactant 1 | Reactant 2 | Reagent | Product | Ref. |
| 1-(Cyanomethyl)pyridinium chloride | Carbon Disulfide | Base, then Methyl Iodide | 1-[1-Cyano-2,2-bis(methylthio)vinyl]pyridinium iodide | nih.gov |
| 1-Methylquinolinium-2-dithiocetic acid zwitterion | Methyl Iodide | Dimethylformamide | 2-[bis(methylthio)vinyl]-1-methylquinolinium iodide | crossref.org |
Preparation of Ketenethioacetal Derivatives with Pyridinium Moieties
The synthesis of ketenethioacetal derivatives incorporating pyridinium moieties is a subject of significant interest due to the diverse reactivity and potential biological activity of these compounds. nih.gov Ketenethioacetals, characterized by the C=C(SR)₂ functional group, serve as versatile intermediates in organic synthesis. When combined with a pyridinium salt, the resulting structures offer multiple sites for further functionalization.
The general synthetic strategies often involve the reaction of a precursor containing the ketene dithioacetal framework with a suitable pyridine (B92270) derivative, or conversely, the construction of the ketene dithioacetal moiety onto a pre-existing pyridinium scaffold. These methods allow for the introduction of a wide array of substituents on both the pyridine ring and the ketenethioacetal group, leading to a library of compounds with tailored electronic and steric properties.
One-Pot Synthetic Approaches
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the construction of pyridinium systems and related heterocycles, multicomponent reactions employing ketene dithioacetals are particularly powerful.
Multicomponent Reactions Employing Ketene Dithioacetals
Ketene dithioacetals are valuable building blocks in multicomponent reactions for the synthesis of highly substituted pyridine derivatives. nih.gov These reactions typically involve the condensation of a ketene dithioacetal with other reactive species, such as active methylene compounds, in the presence of a base. While these methods often lead to the formation of neutral pyridine rings rather than pyridinium salts directly, they represent a crucial strategy for assembling the core heterocyclic structure which can then be N-alkylated to form the desired pyridinium salt in a subsequent step.
For instance, the reaction of 1,1-bis(methylthio)-2-nitroethene with various reagents can lead to the formation of functionalized pyridines. nih.gov A notable example is a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine (B1669678) hydrochloride to produce highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov This highlights the utility of ketene N,S-acetals, which are structurally related to ketene dithioacetals, in complex heterocyclic synthesis.
A plausible mechanism for the formation of substituted pyridines from ketene dithioacetals involves an initial Michael addition of a nucleophile to the ketene dithioacetal, followed by cyclization and subsequent elimination of methanethiol. The specific reaction pathway and final product are highly dependent on the reaction partners and conditions employed.
| Starting Materials | Product Type | Key Features | Ref. |
| Ketene dithioacetal, active methylene compounds | Polysubstituted pyridines | One-pot, economical, addresses odor issues of methanethiol | nih.gov |
| Cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, cysteamine hydrochloride | Functionalized thiazolo[3,2-a]pyridines | Five-component cascade reaction, domino N,S-acetal formation | nih.gov |
Precursor Synthesis and Functionalization for Modulated Reactivity
The synthesis of precursors and their subsequent functionalization is a key strategy for accessing complex pyridinium salts with tailored reactivity. This approach allows for the late-stage introduction of the pyridinium moiety or the modification of a pre-formed pyridinium-containing molecule.
The functionalization of vinyl groups attached to heterocyclic systems is a well-established field. For example, the synthesis of functionalized vinyl polymers often involves the polymerization of vinyl monomers bearing specific functional groups. While not directly leading to the target compound, these methodologies provide a framework for the manipulation of vinyl groups that could be adapted for the synthesis of precursors to this compound.
Furthermore, the reactivity of vinyl sulfides can be exploited. For instance, the regio- and stereoselective addition of pyridine-2-thiol (B7724439) to propynoic acid and its derivatives yields functionalized vinyl sulfides. Subsequent reaction of these adducts with methyl iodide leads to the formation of 2-[(alkoxycarbonyl)vinyl]sulfanyl-1-methylpyridinium iodides, demonstrating a pathway to vinyl-substituted pyridinium salts.
The concept of late-stage functionalization is particularly relevant for complex molecules. nih.gov This involves introducing the pyridinium functionality at a later stage of the synthesis, which can be advantageous when the pyridinium group is not compatible with earlier reaction conditions. nih.gov
| Precursor Type | Reaction | Product | Significance | Ref. |
| Alkyl (Z)-3-(pyridin-2-ylsulfanyl)prop-2-enoates | Reaction with methyl iodide | 2-[(3-alkoxy-3-oxoprop-1-enyl)sulfanyl]-1-methylpyridinium iodides | Demonstrates synthesis of vinyl-substituted pyridinium salts |
Reactivity Profiles and Mechanistic Investigations of 1 2,2 Bis Methylthio Vinyl Pyridinium
Nucleophilic Addition and Substitution Reactions
The electron-deficient nature of the vinyl carbon adjacent to the pyridinium (B92312) ring, coupled with the presence of two methylthio groups, makes 1-[2,2-bis(methylthio)vinyl]pyridinium highly susceptible to nucleophilic attack. This reactivity profile enables a variety of addition and substitution pathways.
Reactions with Active Methylene (B1212753) Compounds
While specific studies detailing the reaction of this compound with active methylene compounds are not extensively documented in the provided search results, the analogous reactivity of similar pyridinium systems suggests a likely reaction pathway. Generally, pyridinium salts activated with electron-withdrawing groups react with carbanions generated from active methylene compounds. This typically involves a Michael-type addition of the carbanion to the electrophilic vinyl group. The resulting intermediate can then undergo further transformations, such as cyclization or elimination, depending on the reaction conditions and the nature of the active methylene compound.
Displacement of Methylthio Groups by Nucleophiles
The methylthio groups in this compound are effective leaving groups, facilitating their displacement by a variety of nucleophiles. This reactivity is a key feature of ketene (B1206846) dithioacetals, of which this pyridinium derivative is a nitrogenous analogue. Research has shown that related pyridinium anhydrobases can be converted into ketene S,S-dithioacetals, which serve as precursors for disulfides through the displacement of methylthio groups. rsc.org This suggests that nucleophiles can attack the carbon atom bearing the two methylthio groups, leading to a substitution reaction. The reaction of vinyl-substituted pyrimidines with nucleophiles demonstrates that conjugate addition across the vinyl group can be followed by the displacement of other leaving groups on the heterocyclic ring. mdpi.com
Regioselectivity in Pyridinium Ring Attack
Nucleophilic attack on the pyridinium ring of this compound is a competing reaction pathway. The regioselectivity of this attack is influenced by both electronic and steric factors. In many instances, nucleophilic attack occurs at the C2 or C4 positions of the pyridinium ring, leading to dearomatization. For instance, the reaction of pyridinium 1,4-zwitterions with acetylide anions results in a 1,2-dearomatization of the pyridine (B92270) group. mdpi.com Similarly, the addition of methyllithium (B1224462) to bis(imino)pyridines leads to an unprecedented nucleophilic attack at the pyridine nitrogen. nih.gov Theoretical studies on the ring opening of 2-methylaziridine, a different heterocyclic system, highlight the importance of the pathway of nucleophilic attack (frontside vs. backside) and the nature of the transition states in determining the reaction outcome. nih.gov These principles of regioselective nucleophilic attack on heterocyclic rings are applicable to the pyridinium system .
Cyclization and Annulation Pathways
The unique structure of this compound, featuring both a reactive vinyl system and a pyridinium moiety, makes it an excellent substrate for various cyclization and annulation reactions to form more complex heterocyclic structures.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused heterocyclic systems. These reactions often proceed through a cascade of events initiated by a nucleophilic addition. For example, a proposed mechanism for the formation of indolizines involves the initial nucleophilic attack on a pyridinium 1,4-zwitterion, leading to a dearomatized intermediate which then undergoes an intramolecular S-Michael addition. mdpi.com This is followed by protonation and double bond isomerization to yield the cyclized product. mdpi.com Another example involves a 6-exo-cyclization reaction of an intermediate formed from the nucleophilic addition to a pyridinium 1,4-zwitterion. mdpi.com The resulting intermediate can then undergo further rearrangements to furnish tricyclic products. mdpi.com The concept of 1,5-electrocyclization has also been applied to vinyl pyridinium ylides to construct five-membered rings. researchgate.net
Intermolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Domino and Cascade Reaction Sequences
The structure of this compound lends itself to participation in domino and cascade reactions, which are powerful strategies in organic synthesis for the construction of complex molecular architectures in a single operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step.
A study by Trainov et al. (2022) on the closely related N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium species has shed light on the potential for such cascade processes. crossref.org These reactions are initiated by the interaction of the pyridinium salt with a nucleophile, leading to a cascade of events that can form intricate heterocyclic systems. While direct studies on this compound are limited, the principles governing the reactivity of similar pyridinium salts suggest its potential as a precursor in domino sequences. For instance, a one-pot, metal-free procedure for the synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles has been developed through the sequential reaction of pyridinium salts with aldehydes and sodium azide, highlighting the utility of pyridinium salts in multistep reactions. sci-hub.st
The general mechanism for a domino reaction involving a pyridinium salt often commences with the formation of a pyridinium ylide. This intermediate can then undergo further reactions, such as cycloadditions or rearrangements, to build molecular complexity efficiently. The presence of the ketene dithioacetal moiety in this compound introduces additional reaction pathways, potentially involving the sulfur atoms and the vinyl system, further expanding its utility in designing novel cascade reactions.
Generation and Reactivity of Vinyl Cation Intermediates
Vinyl cations, carbocations with the positive charge on a double-bonded carbon, are highly reactive intermediates that have been implicated in a range of chemical transformations. wikipedia.org The generation of vinyl cations from this compound or similar precursors represents a key mechanistic pathway.
One common method for generating vinyl cations is through the protonation of alkynes or the solvolysis of vinyl halides. wikipedia.orgnih.gov In the context of pyridinium salts, substituted pyridinium salts have been employed as effective proton sources for the formation of vinyl cations from alkyne substrates. nih.govrsc.org These vinyl cations can then participate in various reactions, including intramolecular hydroarylation to form fused ring systems. nih.govrsc.org
The structure of this compound, with its electron-rich ketene dithioacetal group, can influence the stability and subsequent reactivity of any formed vinyl cation. The methylthio groups can potentially stabilize an adjacent positive charge through resonance. Once generated, these vinyl cation intermediates are electrophilic and can be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Research has shown that vinyl cations can undergo C-H insertion reactions, rearrangements, and participate in pericyclic reactions. wikipedia.orgresearchgate.net
| Precursor Type | Method of Generation | Subsequent Reaction | Reference |
| Alkynes | Protonation with pyridinium salts | Intramolecular Hydroarylation | nih.govrsc.org |
| Vinyl Halides | Solvolysis | Nucleophilic Trapping | wikipedia.org |
| Diazo Carbonyls | Lewis Acid Promoted Fragmentation | C-H Insertion | uvm.edu |
Specific Reaction Systems and Transformational Chemistry
The unique structural features of this compound allow it to participate in a diverse array of chemical transformations.
Pyridinium ylides are versatile 1,3-dipoles that readily engage in cycloaddition reactions to form a variety of heterocyclic compounds, most notably indolizine (B1195054) derivatives. researchgate.netchim.it While this compound is not a direct precursor to a pyridinium allylide, its chemistry is closely related. Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base.
The general reactivity pattern involves the [3+2] cycloaddition of the pyridinium ylide with a suitable dipolarophile, such as an activated alkene or alkyne. This reaction is a powerful tool for the synthesis of functionalized indolizines. researchgate.netorganic-chemistry.org The reaction of pyridinium ylides with aldehydes can also lead to the formation of epoxides or other addition products. rsc.org The reactivity of the ylide can be tuned by the substituents on both the pyridine ring and the ylidic carbon.
Alpha-oxoketene dithioacetals (AKDTAs) are valuable building blocks in organic synthesis, known for their ability to react with a wide range of nucleophiles and electrophiles. rsc.org The reaction of this compound with AKDTAs would likely involve the nucleophilic character of an in situ generated pyridinium ylide attacking the electrophilic centers of the AKDTA.
While specific reactions between this compound and AKDTAs are not extensively documented, the general reactivity of ketene dithioacetals suggests several potential outcomes. These could include Michael-type additions, cycloadditions, or substitution reactions, leading to the formation of complex, highly functionalized molecules. The versatility of ketene dithioacetals as synthetic intermediates has been widely demonstrated. rsc.org
The carbon-sulfur bonds in the ketene dithioacetal moiety of this compound are susceptible to cleavage under certain reaction conditions. Transition-metal mediated C-S bond activation is a well-established strategy in organic synthesis. This process typically involves the oxidative addition of the C-S bond to a low-valent transition metal.
While direct C-S bond cleavage studies on this specific pyridinium salt are scarce, research on other organosulfur compounds provides mechanistic insights. For instance, palladium-catalyzed reactions have been shown to facilitate the cleavage of C-S bonds in diarylsulfonium ylides. rsc.org Furthermore, reactions involving hydrogen peroxide under oxidative conditions can also lead to the cleavage of carbon-sulfur bonds in certain thiols and dithioethers. rsc.orgpsu.edu A recent development has shown a two-step carbonyl-to-sulfur atom swap approach that involves the homolytic cleavage of both α-C-C bonds of ketone substrates, mediated by a Ts-S-Ts reagent. nih.gov The ability to selectively cleave the C-S bonds in this compound would open up new avenues for its use as a synthetic building block.
| Substrate Type | Reaction Condition | Outcome | Reference |
| Diarylsulfonium Ylides | Palladium(II) catalysis | C-S bond cleavage | rsc.org |
| Thiols and Dithioethers | Hydrogen peroxide | C-S bond cleavage | rsc.orgpsu.edu |
| Ketones | N'-alkyl-hydrazonamide (NAHA) reagent | Carbonyl-to-sulfur swap | nih.gov |
The principle of vinylogy describes the transmission of electronic effects through a conjugated system. acs.orgnih.gov In the context of this compound, deprotonation could potentially generate a vinylogous enolate-type system where the negative charge is delocalized over the π-system.
This delocalization can lead to reactivity at a remote vinylogous position, rather than at the alpha-carbon. The study of π-extended enolate-type systems has shown that the nucleophilic character can be relayed along a polyene chain, enabling reactions at distal sites. acs.org This concept has been successfully applied in various transformations, including vinylogous Mukaiyama aldol (B89426) reactions. While direct evidence for vinylogous reactivity of this compound is not yet established, its conjugated structure makes it a prime candidate for exploring such reaction pathways. The ability to control the regioselectivity of reactions by harnessing vinylogous reactivity would significantly enhance the synthetic utility of this compound.
Ring Transformations in Pyridinium Salts
The quaternization of pyridines significantly enhances their reactivity towards nucleophiles, making pyridinium salts valuable precursors for a variety of chemical transformations. The presence of a 1-[2,2-bis(methylthio)vinyl] substituent on the pyridinium nitrogen introduces a ketene dithioacetal functionality, which plays a crucial role in the subsequent reactivity and ring transformation pathways of the molecule.
Detailed research into the reactivity of analogous compounds, specifically 1-[2,2-bis(alkylthio)-1-(ethoxycarbonylacetyl)vinyl]pyridinium salts, provides significant insights into the potential transformations of the title compound. These salts, which are readily synthesized, undergo a series of base-mediated reactions to yield complex nitrogen-bridged heterocyclic structures. nih.gov
Treatment of these pyridinium salts with a base is thought to generate a pyridinium ylide intermediate. This highly reactive species can then undergo intramolecular cyclization reactions. The specific reaction pathway and the final product are influenced by the reaction conditions, such as the presence or absence of a dehydrogenating agent.
In the presence of a dehydrogenating agent, the reaction of these pyridinium salts leads to the formation of unique fused heterocyclic systems. For instance, the reaction has been shown to produce 3-[bis(alkylthio)methylene]-2(3H)-indolizinones. nih.gov Another remarkable transformation observed is the formation of dialkyl 7-methyl-4-oxo-1,4,8,8a-tetrahydro-1,4-thiazino[3,4,5-cd]indolizine-1,5-dicarboxylates. nih.gov This complex structure arises from a cascade of reactions initiated by the initial intramolecular cyclization.
Conversely, when the reaction is carried out in the absence of a dehydrogenating agent, a different reaction pathway is favored, leading to the formation of alkyl 2-hydroxyindlizine-3-carboxythiolates. nih.gov The yield of these products can be enhanced by the addition of trifluoroacetic acid to the reaction mixture, suggesting that the reaction mechanism is sensitive to the acidity of the medium. nih.gov
The formation of these diverse heterocyclic products highlights the rich reactivity of pyridinium salts bearing a ketene dithioacetal-containing vinyl group. The initial deprotonation to form an ylide, followed by intramolecular cyclization and subsequent rearrangement or oxidation, constitutes the fundamental mechanistic steps in these transformations.
Below is a table summarizing the types of ring transformation products observed in the reactions of structurally similar pyridinium salts.
| Starting Material Type | Reagents/Conditions | Major Product Type(s) | Ref. |
| 1-[2,2-Bis(alkylthio)-1-(ethoxycarbonylacetyl)vinyl]pyridinium salt | Base, Dehydrogenating agent | 3-[Bis(alkylthio)methylene]-2(3H)-indolizinone | nih.gov |
| 1-[2,2-Bis(alkylthio)-1-(ethoxycarbonylacetyl)vinyl]pyridinium salt | Base, Dehydrogenating agent | Dialkyl 7-methyl-4-oxo-1,4,8,8a-tetrahydro-1,4-thiazino[3,4,5-cd]indolizine-1,5-dicarboxylate | nih.gov |
| 1-[2,2-Bis(alkylthio)-1-(ethoxycarbonylacetyl)vinyl]pyridinium salt | Base | Alkyl 2-hydroxyindlizine-3-carboxythiolate | nih.gov |
The structural elucidation of these complex molecules has been confirmed through various analytical techniques, including X-ray crystallography, which provides definitive proof of the intricate ring systems formed. nih.gov These findings underscore the utility of 1-[2,2-bis(thioalkyl)vinyl]pyridinium salts as versatile building blocks in the synthesis of novel, nitrogen-bridged heterocyclic compounds.
Applications in the Synthesis of Diverse Heterocyclic Systems
Synthesis of Indolizine (B1195054) Derivatives
Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest due to their presence in natural products and their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chim.itresearchgate.net The compound 1-[2,2-bis(methylthio)vinyl]pyridinium and related pyridinium (B92312) ylides are key intermediates in several synthetic routes to indolizines.
Catalyst-Free Methods for Indolizine Formation
Catalyst-free approaches for the synthesis of indolizine derivatives often rely on the inherent reactivity of the starting materials. One such method involves the reaction of pyridinium salts with electron-deficient alkenes. For instance, a one-pot synthesis of multi-substituted indolizines has been developed from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes without the need for a catalyst, using a sub-equivalent amount of potassium dichromate as an oxidant under base-free conditions. rsc.org This method is noted for its economic efficiency. rsc.org Another approach describes a catalyst and additive-free annulation of 2-pyridylacetates and ynals, which proceeds under molecular oxygen to yield 3-acylated indolizines in very good yields. organic-chemistry.org
One-Pot Multicomponent Approaches to Densely Functionalized Indolizines
One-pot multicomponent reactions (MCRs) are highly efficient for creating molecular diversity and complexity in a single synthetic operation. exeter.ac.uk A notable MCR for indolizine synthesis involves the coupling of substituted methyl bromides and alkynes with pyrrole-2-carboxaldehyde or 1H-indole-2-carboxaldehyde, leading to indolizines and pyrido[1,2-a]indoles, respectively. sigmaaldrich.com Another efficient one-pot, three-component reaction for synthesizing 1,2,3-trisubstituted indolizines utilizes N-heterocyclic substrates like pyridine (B92270), α-bromo carbonyl compounds, and 1,2-allenyl ketones, with molecular oxygen from the air serving as the oxidant. chim.it
The following table summarizes a one-pot method for synthesizing multi-substituted indolizines. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Oxidant | Conditions | Product |
| α-Halo-carbonyl compounds | Pyridines | Electron deficient alkenes | K₂Cr₂O₇ | Base-free | Multi-substituted indolizines |
1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Systems for Indolizines
The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and widely used method for constructing the indolizine skeleton. chim.itnih.govmdpi.com This reaction typically involves the in situ generation of a pyridinium ylide from a pyridinium salt, which then reacts with an electron-deficient alkyne or alkene. mdpi.comresearchgate.net
Electron-deficient ynamides, for example, have been successfully employed in 1,3-dipolar cycloadditions with stabilized pyridinium ylides to afford a variety of substituted 2-aminoindolizines. researchgate.netnih.gov This reaction provides an efficient and general route to these compounds, which can serve as precursors for more complex nitrogen heterocycles. researchgate.netnih.gov The reaction of pyridinium ylides with electron-deficient alkynes is a common strategy, often leading to dihydroindolizine intermediates that spontaneously aromatize under air oxidation. mdpi.com The scope of this reaction has been extended to include nitroolefins as dipolarophiles for the synthesis of polysubstituted indolizines. researchgate.net
The table below provides an overview of the 1,3-dipolar cycloaddition for the synthesis of 2-aminoindolizines. nih.gov
| Pyridinium Ylide | Dipolarophile | Product |
| Stabilized Pyridinium Ylides | Electron-deficient Ynamides | Substituted 2-Aminoindolizines |
Synthesis of Polysubstituted Pyridine Derivatives
Polysubstituted pyridines are a class of compounds with significant applications in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of highly substituted pyridines can be challenging. nih.gov One approach involves the use of 1,4-oxazinone precursors in a tandem cycloaddition/cycloreversion reaction sequence with alkynes to produce substituted pyridine products. nih.gov Another versatile method is the one-pot multicomponent reaction of arylidene malononitrile (B47326) with various methylarylketones and sodium ethoxide to yield novel polyfunctionalized pyridines. ekb.eg This method highlights the efficiency of MCRs in constructing complex heterocyclic systems from simple starting materials. ekb.eg
The following table details a one-pot multicomponent synthesis of polyfunctionalized pyridines. ekb.eg
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |
| Arylidene malononitrile | Methylarylketones | Sodium ethoxide | Ethanol | 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides |
Synthesis of Imidazo[1,2-a]pyridine (B132010) and Related Nitrogen-Bridged Heterocycles
Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. rsc.org Their synthesis has been the focus of considerable research. rsc.orgorganic-chemistry.org A variety of synthetic strategies have been developed, including condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org
One prominent method for synthesizing imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-haloketones. More advanced methods include the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org The Groebke–Blackburn–Bienaymé tandem reaction followed by an Ugi reaction has been employed to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.org
Furthermore, the treatment of 1-[2,2-bis(alkylthio)-1-(ethoxycarbonylacetyl)vinyl]pyridinium salts with a base and a dehydrogenating agent can lead to unique nitrogen-bridged heterocycles like 3-[bis(alkylthio)methylene]-2(3H)-indolizinones. nih.gov In the absence of a dehydrogenating agent, the same pyridinium salts can yield alkyl 2-hydroxyindlizine-3-carboxythiolates. nih.gov
The table below presents a synthesis route for imidazo[1,2-a]pyridine-containing peptidomimetics. beilstein-journals.org
| Reaction 1 | Reaction 2 | Starting Materials | Product |
| Groebke–Blackburn–Bienaymé | Ugi Reaction | Aminopyridine, Aldehyde, Isocyanide | Peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment |
Synthesis of Polycyclic Quinoxaline (B1680401) Derivatives
Quinoxalines and their polycyclic derivatives are another important class of nitrogen-containing heterocycles. A mild and facile method for preparing highly functionalized pyrrolo[1,2-a]quinoxalines and other nitrogen-rich heterocycles involves a visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides and radicals generated from phenyliodine(III) dicarboxylate reagents. nih.gov This method demonstrates excellent functional group compatibility and has been used to prepare a wide range of quinoxaline heterocycles. nih.gov A telescoped preparation of these polycyclic compounds has also been established in a three-step continuous-flow system, integrating in-line isocyanide formation and photochemical cyclization. nih.gov
The following table summarizes the visible-light-induced synthesis of polycyclic quinoxaline derivatives. nih.gov
| Reactant 1 | Reactant 2 | Condition | Product |
| ortho-Substituted Arylisocyanides | Phenyliodine(III) dicarboxylate reagents | Visible-light irradiation | Highly functionalized pyrrolo[1,2-a]quinoxalines |
Strategies for Other Fused Heteroarenes and Polycyclic Aromatic Compounds
The application of this compound and its analogs extends to the synthesis of a diverse array of other fused heteroarenes and polycyclic aromatic compounds. The reactivity of the ketene (B1206846) dithioacetal functional group is central to these transformations, often involving reactions with dinucleophiles or participation in cycloaddition cascades to build complex ring systems.
One notable strategy involves the reaction of ketene dithioacetals derived from pyridinium salts with active methylene (B1212753) compounds. For instance, the reaction of 2-[bis(methylthio)methylene]indan-1,3-dione, a compound structurally related to the activated vinyl group in the title pyridinium salt, with various pyridinium N-ylides leads to the formation of several indenofused heterocycles. These reactions, conducted under basic conditions, yield stable pyridinium N-allylide compounds, as well as more complex fused systems such as 2-(2-indanyl)indolizine and 3-(2-indanylidenyl)methylimidazo[1,2-a]pyridine in good yields. nih.gov This highlights the potential of the C=C(SMe)2 unit to act as a key building block for annulation.
Furthermore, the reaction of this same indan-1,3-dione derivative with sulfur ylides, such as trimethylsulfoxonium (B8643921) iodide, provides a pathway to sulfur-containing polycycles. This reaction results in the formation of a fused thiabenzene oxide, specifically 2-methyl-4-methylthio-5-oxo-5H-indeno[1,2-c]thiapyran 2-oxide. nih.gov This demonstrates that the ketene dithioacetal moiety can readily participate in reactions with various ylides to construct diverse heterocyclic frameworks.
Another important strategy involves the cyclization of pyridinium salts with 1,3-dicarbonyl compounds. The reaction of various substituted pyridinium salts with cyclohexane-1,3-diones affords functionalized 8-oxa-10-aza-tricyclo[7.3.1.02,7]trideca-2(7),11-dienes. nih.gov This transformation proceeds via a regioselective attack of the enolate of the dicarbonyl compound onto the pyridinium ring, followed by an intramolecular cyclization. The efficiency and regioselectivity of this process underscore its utility in assembling complex, bridged heterocyclic systems.
The following table summarizes the synthesis of various fused heterocycles using a ketene dithioacetal precursor related to this compound.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-[Bis(methylthio)methylene]indan-1,3-dione | Pyridinium N-ylide (R=H) | Pyridinium N-allylide | Good |
| 2-[Bis(methylthio)methylene]indan-1,3-dione | Pyridinium N-ylide (R=3-CH₃) | Pyridinium N-allylide | Good |
| 2-[Bis(methylthio)methylene]indan-1,3-dione | Pyridinium N-ylide (R=2-CH₃) | 2-(2-Indanyl)indolizine | Good |
| 2-[Bis(methylthio)methylene]indan-1,3-dione | Pyridinium N-ylide (R=2-NH₂) | 3-(2-Indanylidenyl)methylimidazo[1,2-a]pyridine | Good |
| 2-[Bis(methylthio)methylene]indan-1,3-dione | Trimethylsulfoxonium iodide | 2-Methyl-4-methylthio-5-oxo-5H-indeno[1,2-c]thiapyran 2-oxide | - |
These examples, while utilizing a closely related precursor, strongly suggest the synthetic potential of this compound itself in the construction of a wide variety of other fused heterocyclic and polycyclic aromatic systems through analogous reaction pathways. The development of these strategies opens new avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for exploring the intricacies of chemical reactions at the molecular level. For compounds like 1-[2,2-Bis(methylthio)vinyl]pyridinium, DFT calculations provide invaluable insights into potential reaction pathways, the structures of transient species, and the energy landscapes that govern their transformations. These computational studies are crucial for rationalizing experimental observations and predicting new chemical reactivity.
Elucidation of Energy Profiles and Transition State Structures
DFT calculations are instrumental in mapping the potential energy surface of a reaction, which includes the reactants, products, intermediates, and, most importantly, the transition states. By calculating the Gibbs free energies of these species, a comprehensive energy profile for a given reaction can be constructed. For instance, in reactions involving pyridinium (B92312) salts, DFT can be used to determine the activation energy barriers, providing a quantitative measure of the reaction kinetics. chemrxiv.org
A typical DFT study on the reaction of this compound with a nucleophile would involve the systematic search for transition state geometries. These high-energy structures represent the bottleneck of the reaction, and their properties, such as bond lengths and angles, offer a snapshot of the bond-breaking and bond-forming processes. The calculated energies of these transition states are critical for understanding the feasibility and rate of a proposed mechanistic step. nih.gov
Analysis of Concerted Nucleophilic Aromatic Substitution (CSNAr) Mechanisms
The pyridinium ring in this compound is susceptible to nucleophilic attack. While classical nucleophilic aromatic substitution (SNAr) reactions proceed through a two-step mechanism involving a Meisenheimer intermediate, a concerted mechanism, termed CSNAr, has been proposed for certain aromatic systems. bris.ac.uk In a CSNAr mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step.
DFT calculations can be employed to distinguish between a stepwise SNAr and a concerted CSNAr pathway. By searching for intermediates and transition states on the potential energy surface, researchers can determine the operative mechanism. For a CSNAr reaction, only a single transition state would be located between the reactants and products, without the presence of a stable intermediate. bris.ac.uk The nature of the transition state, including the degree of bond formation and cleavage, can be further analyzed to confirm the concerted nature of the process.
Examination of Competing Reaction Pathways and Regioselectivity
In many chemical transformations, multiple reaction pathways can compete with one another, leading to a mixture of products. DFT calculations are particularly useful for dissecting these competing pathways and predicting the regioselectivity of a reaction. For this compound, which possesses multiple electrophilic sites, understanding the factors that govern where a nucleophile will attack is crucial.
Theoretical studies can evaluate the activation barriers for attack at different positions on the pyridinium ring or the vinyl group. The pathway with the lowest activation energy is predicted to be the kinetically favored one. nih.gov Factors such as steric hindrance and the electronic properties of the substituents can be computationally modeled to explain and predict the observed regioselectivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity. doi.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO of this compound are key to understanding its electrophilic and nucleophilic character.
The LUMO of this compound is expected to be localized primarily on the pyridinium ring and the vinyl carbon atoms, indicating these are the most electrophilic sites susceptible to nucleophilic attack. The energy of the LUMO is a measure of the molecule's ability to accept electrons; a lower LUMO energy corresponds to a stronger electrophile.
Conversely, the HOMO represents the region of highest electron density and is associated with the molecule's nucleophilic character. While this compound is primarily an electrophile, analysis of its HOMO can provide insights into its potential to participate in reactions where it acts as an electron donor. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity.
Combined Experimental and Computational Approaches for Mechanistic Insights
The most comprehensive understanding of a chemical system is often achieved through a synergistic combination of experimental and computational methods. For this compound, experimental observations of reaction outcomes, kinetics, and spectroscopic data can be rationalized and explained through detailed computational modeling.
For example, if a particular reaction of this compound yields an unexpected product, DFT calculations can be used to explore various plausible mechanistic pathways that could lead to its formation. chemrxiv.org Conversely, computational predictions of reactivity or selectivity can guide the design of new experiments to test these theoretical hypotheses. This iterative process of experimental investigation and computational analysis is a powerful strategy for elucidating complex reaction mechanisms.
Below is a table summarizing the theoretical approaches and their applications to the study of this compound:
| Theoretical Approach | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, energy profiles, and transition state structures. | Provides activation energies, reaction kinetics, and a detailed picture of bond-forming and -breaking processes. |
| Concerted Nucleophilic Aromatic Substitution (CSNAr) Analysis | Investigation of the mechanism of nucleophilic substitution on the pyridinium ring. | Distinguishes between stepwise and concerted reaction pathways. |
| Examination of Competing Pathways | Prediction of regioselectivity in reactions with nucleophiles. | Identifies the most likely products by comparing the activation energies of different reaction routes. |
| Frontier Molecular Orbital (FMO) Analysis | Understanding of electrophilic and nucleophilic character. | Identifies reactive sites and predicts reactivity based on HOMO and LUMO energies and distributions. |
| Combined Experimental and Computational Studies | Comprehensive mechanistic elucidation. | Provides a synergistic approach where theory explains experimental results and predicts new reactivity. |
Advanced Methodological Approaches for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount tool for the in-depth structural analysis of organic molecules in solution. For the pyridinium (B92312) salt , a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a comprehensive map of its atomic connectivity and electronic environment.
¹H, ¹³C, and ¹⁵N NMR Applications
Detailed analysis of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra is crucial for the structural assignment of 1-[2,2-Bis(methylthio)vinyl]pyridinium.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridinium ring and the vinyl and methylthio groups. The protons on the pyridinium ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts influenced by the positively charged nitrogen atom. The vinyl proton would likely resonate as a singlet, with its chemical shift providing information about the electronic nature of the double bond. The two methylthio groups (S-CH₃) are expected to give rise to one or two singlets in the upfield region of the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbons of the pyridinium ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom being significantly deshielded. The two carbons of the vinyl group and the carbons of the methylthio groups will also exhibit distinct resonances.
¹⁵N NMR spectroscopy , although less common, offers direct insight into the electronic environment of the nitrogen atom. researchgate.net For this compound, the ¹⁵N chemical shift of the pyridinium nitrogen would confirm its quaternized state and provide valuable data for comparison with other pyridinium compounds. researchgate.netresearchgate.netrsc.org The sensitivity of ¹⁵N NMR can be low, often requiring specialized techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments for detection at natural abundance. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive, as specific experimental data for the target compound was not found in the searched literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridinium-H (ortho) | 8.5 - 9.0 | 145 - 150 |
| Pyridinium-H (meta) | 7.8 - 8.2 | 125 - 130 |
| Pyridinium-H (para) | 8.2 - 8.6 | 140 - 145 |
| Vinyl-H | 6.0 - 7.0 | 110 - 120 (C=CH) |
| Vinyl-C | - | 150 - 160 (C=C(SMe)₂) |
Isotope Labeling Studies for Mechanistic Probes
While no specific isotope labeling studies for this compound have been reported in the searched literature, this technique is a powerful tool for elucidating reaction mechanisms. For instance, selective enrichment with ¹³C or ¹⁵N at specific positions in the precursor molecules could be used to trace the atomic rearrangements during its synthesis. This would provide definitive evidence for the proposed reaction pathway.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the cation, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for pyridinium salts include the loss of the substituents on the nitrogen atom or cleavage of the pyridinium ring itself. The fragmentation of the vinyl side chain could also provide characteristic ions.
Table 2: Predicted Mass Spectrometry Data for this compound Cation This table is predictive and based on the expected molecular formula C₉H₁₂NS₂⁺.
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₂NS₂⁺ |
| Exact Mass | 198.0406 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic pyridinium ring and the aliphatic methyl groups. The C=C stretching vibration of the vinyl group and the C-N stretching of the pyridinium ring would also be observable. The formation of the pyridinium salt leads to changes in the IR spectrum compared to neutral pyridine (B92270), particularly in the regions of aromatic C-H and ring vibrations.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound This table is based on general spectroscopic data for pyridinium salts and related structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Pyridinium) | 3000 - 3100 |
| Aliphatic C-H Stretch (S-CH₃) | 2900 - 3000 |
| C=C Stretch (Vinyl) | 1600 - 1650 |
| C=N and C=C Ring Vibrations (Pyridinium) | 1450 - 1600 |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Table 4: Illustrative Single-Crystal X-ray Diffraction Parameters for a Hypothetical this compound Salt This table is illustrative, as no experimental crystallographic data for the target compound was found.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~95 |
| Volume (ų) | ~1290 |
Future Directions and Emerging Research Avenues in Vinylpyridinium Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is at the forefront of advancing chemical synthesis. For vinylpyridinium compounds, future research is likely to focus on creating catalysts that can precisely control their reactivity and enhance selectivity in various transformations.
One promising avenue is the use of poly(4-vinylpyridine) (P4VP) as a polymeric ligand for metal complexes. polysciences.com P4VP can act as a scaffold to immobilize and stabilize catalytic metal centers, leading to heterogeneous catalysts that are easily recoverable and reusable. This approach addresses key principles of green chemistry by minimizing catalyst waste. Research in this area could lead to the development of P4VP-supported catalysts for reactions involving vinylpyridinium substrates, potentially including hydrogenation, cross-coupling, and polymerization reactions.
Furthermore, the exploration of bimetallic catalytic systems could unlock new reactivity patterns for vinylpyridinium compounds. For instance, a novel rhodium-ruthenium-diphosphine-methyl iodide catalyst has been shown to be highly effective for the homologation of methanol. rsc.org Similar multicomponent catalyst systems could be designed to activate the vinyl group of compounds like 1-[2,2-Bis(methylthio)vinyl]pyridinium for specific transformations, leading to the synthesis of complex molecules with high efficiency.
The development of catalysts for the production of fine chemicals and pharmaceuticals is another critical area. sciencedaily.com Research into graphitic carbon nitride-supported atomic catalysts (GACs) has shown promise for creating highly efficient and sustainable catalytic systems. sciencedaily.com These catalysts, featuring dual metal cores, could be adapted for reactions involving vinylpyridinium salts, potentially enabling new synthetic routes to valuable compounds with lower environmental impact. sciencedaily.com
Table 1: Examples of Catalytic Systems with Potential Relevance to Vinylpyridinium Chemistry
| Catalyst System | Description | Potential Application for Vinylpyridinium Compounds |
| Poly(4-vinylpyridine)-supported metal complexes | Heterogeneous catalysts where metal ions are coordinated to the pyridine (B92270) nitrogen of the polymer. polysciences.com | Hydrogenation, cross-coupling, and polymerization of vinylpyridinium monomers. |
| Rhodium-ruthenium-diphosphine-methyl iodide | A homogeneous bimetallic catalyst. rsc.org | Activation of the vinyl group for selective transformations. |
| Graphitic carbon nitride-supported atomic catalysts (GACs) | Single-atom or dual-atom metal catalysts supported on a nitrogen-rich carbon material. sciencedaily.com | Sustainable synthesis of functionalized pyridines from vinylpyridinium precursors. |
Exploration of Asymmetric Synthesis and Enantioselective Transformations
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. The vinylpyridinium scaffold presents an excellent platform for developing new asymmetric methodologies.
A key area of future research will be the catalytic enantioselective addition of prochiral radicals to vinylpyridines. nih.gov This approach, which can be mediated by cooperative photoredox and asymmetric catalysis, allows for the construction of enantioenriched γ-functionalized pyridines. nih.gov By employing chiral Brønsted acids or other chiral catalysts, it is possible to control the stereochemical outcome of the addition to the vinyl group. nih.govyoutube.comyoutube.com
The use of chiral dialkylaminopyridine (DMAP) analogues as catalysts has proven effective in a variety of asymmetric transformations, including the synthesis of alcohols, amines, ketones, lactams, and lactones. nih.gov This class of catalysts could be further developed to control the stereochemistry of reactions involving nucleophilic attack on the vinyl group of activated vinylpyridinium salts.
Furthermore, the principles of asymmetric annulation reactions using vinyl sulfonium (B1226848) salts can be extended to vinylpyridinium chemistry. nih.govcapes.gov.br Chiral vinyl sulfonium salts have been successfully used to convert aminoaldehydes and -ketones into fused heterocyclic epoxides and aziridines with high stereocontrol. nih.govcapes.gov.br A similar strategy could be envisioned for This compound , where the vinyl group acts as a two-carbon building block in cycloaddition reactions with chiral substrates or in the presence of chiral catalysts.
The development of chiral zirconium-catalyzed transformations also presents exciting opportunities. researchgate.net Chiral zirconium complexes have been shown to catalyze a wide range of enantioselective reactions, including Friedel-Crafts reactions, cycloadditions, and aldol (B89426) reactions. researchgate.net Tailoring these catalysts for reactions involving vinylpyridinium electrophiles could open up new pathways to complex chiral pyridine derivatives.
Table 2: Strategies for Asymmetric Synthesis in Vinylpyridinium Chemistry
| Method | Description | Potential Outcome |
| Catalytic Enantioselective Radical Addition | Addition of prochiral radicals to the vinyl group in the presence of a chiral catalyst. nih.gov | Enantioenriched γ-functionalized pyridines. |
| Chiral Dialkylaminopyridine Catalysis | Use of chiral DMAP derivatives to catalyze nucleophilic additions. nih.gov | Stereocontrolled formation of new C-C or C-X bonds at the vinyl group. |
| Asymmetric Annulation Reactions | Cycloaddition reactions using chiral reagents or catalysts. nih.govcapes.gov.br | Synthesis of chiral fused heterocyclic systems containing a pyridine ring. |
| Chiral Zirconium Catalysis | Employment of chiral zirconium complexes to promote enantioselective transformations. researchgate.net | Access to a diverse range of complex chiral pyridine-containing molecules. |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The integration of vinylpyridinium chemistry with flow chemistry and other sustainable synthetic methodologies is a crucial step towards developing greener and more efficient chemical processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. vapourtec.commdpi.comsyrris.comnih.govresearchgate.net
The synthesis of vinylpyridines can be adapted to continuous flow processes. For example, a multigram synthesis of 2-vinylpyridine (B74390) has been reported using bio-renewable solvents and a procedure that avoids chromatographic purification. tandfonline.com This approach highlights the potential for developing sustainable manufacturing processes for vinylpyridinium precursors. The use of greener solvents and reagents is a key aspect of this endeavor. colab.wsnih.gov
Flow chemistry is particularly well-suited for handling hazardous reactions and reactive intermediates. nih.gov The synthesis of vinylpyridines can involve high temperatures and potentially polymerizable species, making flow reactors an attractive option for improving safety and controlling reaction conditions. google.com Furthermore, flow systems can be automated to enable high-throughput screening of reaction conditions and rapid library synthesis, accelerating the discovery of new vinylpyridinium derivatives with desired properties. vapourtec.comsyrris.com
The development of "one-step" synthesis methods in flow reactors, such as the direct conversion of 2-picoline and formaldehyde (B43269) to 2-vinylpyridine, can significantly simplify production processes and reduce waste. google.com Applying these principles to the synthesis of more complex vinylpyridinium compounds like This compound could lead to more economical and environmentally friendly manufacturing routes.
Potential in Advanced Materials Science Applications
Vinylpyridinium compounds and their polymers are versatile building blocks for advanced materials due to their unique combination of properties, including charge, functionality, and responsiveness to external stimuli.
Poly(vinylpyridine) (PVP) and its quaternized derivatives have a wide range of applications. mdpi.com They can be used as functional coatings, in ion-exchange systems for water purification, and as components of drug delivery systems. polysciences.com The quaternization of the pyridine ring introduces a positive charge, which can be exploited for creating materials with specific ionic properties. mdpi.com The degree of quaternization can be tuned to control the physicochemical and optical properties of the resulting polymers. mdpi.com
In the realm of electronics, poly(2-vinylpyridine) has been investigated as an additive to enhance the stability of n-type organic thin-film transistors. researchgate.netbohrium.com The incorporation of vinylpyridinium moieties into polymer backbones can influence the electronic properties and morphology of the material, opening up possibilities for their use in organic electronics, such as in light-emitting diodes and solar cells. mdpi.com
The ability of the pyridine nitrogen to coordinate with metal ions also makes vinylpyridinium-containing polymers attractive for the development of nanocomposites and hybrid materials. polysciences.com By incorporating metal nanoparticles or other functional components into a PVP matrix, it is possible to create materials with novel magnetic, optical, or catalytic properties.
The self-assembly of block copolymers containing poly(vinylpyridine) segments is another exciting area of research. acs.org These block copolymers can form well-defined nanostructures in the bulk and in solution, which can be used as templates for the fabrication of nanopatterned materials or as nanocarriers for therapeutic agents. acs.org The pH-responsive nature of the PVP block adds another layer of functionality, allowing for the creation of "smart" materials that respond to changes in their environment. acs.org
Q & A
Q. What are the established synthetic routes for 1-[2,2-Bis(methylthio)vinyl]pyridinium, and what are their key optimization parameters?
Methodological Answer: The synthesis of pyridinium derivatives typically involves nucleophilic substitution or coupling reactions. For example, pyridinium iodides can be synthesized via quaternization of pyridine derivatives with alkyl halides or vinylthio precursors. A Mitsunobu reaction (e.g., using diethyl azodicarboxylate and triphenylphosphine) may facilitate stereoselective coupling of methylthio groups to the pyridinium core . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature : Reactions often proceed at 60–80°C to balance yield and side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer: Based on safety data for analogous pyridinium compounds:
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation of dust or vapors, as pyridinium salts may release toxic methylthiol byproducts under heat .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Deactivation : Quench residual compound with aqueous sodium bicarbonate before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Methodological Answer:
- NMR : and NMR (in DMSO-d6 or CDCl3) confirm methylthio (-SCH3) and vinyl proton environments. Discrepancies in coupling constants may arise from rotameric equilibria; variable-temperature NMR can resolve this .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M] at m/z corresponding to C9H11NS2).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, though crystallization may require slow diffusion of ether into a dichloromethane solution .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The methylthio groups act as electron-withdrawing substituents, polarizing the vinyl moiety and enhancing electrophilicity. Computational studies (DFT at B3LYP/6-31G* level) predict:
- LUMO Localization : On the pyridinium ring and vinyl sulfur atoms, facilitating nucleophilic attack.
- Charge Distribution : Positive charge density on the pyridinium nitrogen, stabilizing transition states in Suzuki-Miyaura couplings .
Experimental validation involves kinetic studies with varying aryl boronic acids and monitoring via NMR to track coupling efficiency .
Q. What role does this compound play in designing ionic liquids or conductive materials?
Methodological Answer: Pyridinium derivatives are explored as ionic liquid precursors due to their tunable hydrophobicity and charge delocalization. For this compound:
- Anion Exchange : Replace iodide with bis(trifluoromethanesulfonyl)imide ([NTf2]) to lower melting points (<100°C).
- Conductivity Testing : Electrochemical impedance spectroscopy (EIS) in acetonitrile reveals ionic conductivity trends. Comparative data with N-butylpyridinium tetrafluoroborate (conductivity ~1.5 mS/cm at 25°C) can benchmark performance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. A systematic approach includes:
- Purity Validation : HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures ≥95% purity.
- Dose-Response Curves : Test across a wide concentration range (nM to mM) in cell viability assays (e.g., MTT).
- Counterion Effects : Compare biological activity of iodide vs. chloride salts, as counterions influence solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
